molecular formula C7H7Cl2N3S B1143495 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide CAS No. 13124-09-9

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

Cat. No. B1143495
CAS RN: 13124-09-9
M. Wt: 236.12
InChI Key:
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Patent
US08039497B2

Procedure details

A mixture of 3,4-dichlorophenylhydrazine (18.8 mmol) and thiocyanate of potassium (55.7 mmol) was dissolved in water (1 L) and heated for 17 hours. After cooling the product the solid was filtered and dried in vacuo to give 3,4-dichlorophenylthiosemicarbazide (4.20 g, yield=95%). H1NMR (300 MHz, DMSO, 25° C.) δ: 9.37 (s, 1H); 8.30 (s, 1H); 7.84 (s, 1H); 7.60 (s, 1H); 7.40 (d, J=8.7 Hz, 1H); 6.37 (d, J=2.52 Hz. 1H); 6.60 (dd, J=8.67 Hz, J=2.5 Hz. 1H) ppm. EM (ES+) m/z=236 (100%) [M+H]+.
Quantity
18.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][NH2:10])[CH:5]=[CH:6][C:7]=1[Cl:8].[S-:11][C:12]#[N:13].[K]>O>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][NH:10][C:12]([NH2:13])=[S:11])[CH:5]=[CH:6][C:7]=1[Cl:8] |^1:13|

Inputs

Step One
Name
Quantity
18.8 mmol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N
Name
Quantity
55.7 mmol
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the product the solid
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NNC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.